1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
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Overview
Description
1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-trifluoromethylpyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted pyrimidines and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanone: Similar structure but with a ketone group instead of an amine.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness: 1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is unique due to its specific combination of a trifluoromethyl group and an ethanamine moiety attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3 |
InChI Key |
NMFKACMVCRUBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N |
Origin of Product |
United States |
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